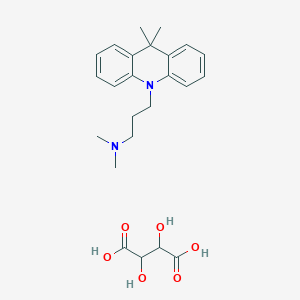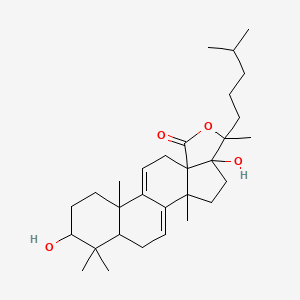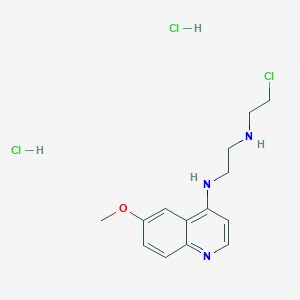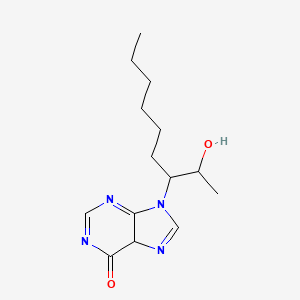![molecular formula C12H8As2I4N2O6 B15126133 [4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid](/img/structure/B15126133.png)
[4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid is a complex organoarsenic compound characterized by the presence of multiple iodine and arsonic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid typically involves the diazotization of 2,3-diiodoaniline followed by coupling with 4-arsono-2,3-diiodoaniline. The reaction conditions often require a controlled acidic environment and the use of sodium nitrite as a diazotizing agent. The final product is obtained through careful purification processes such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions under stringent conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the arsonic acid groups, leading to the formation of arsonate derivatives.
Reduction: Reduction reactions can target the diazenyl group, converting it into corresponding amines.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: Arsonate derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid is used as a precursor for synthesizing other complex organoarsenic compounds. It serves as a building block in the development of novel materials with unique electronic and optical properties.
Biology
The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding. Its structural features allow it to be used in biochemical assays and as a probe for investigating biological pathways.
Medicine
In medicine, the compound’s potential as an anticancer agent is being explored. Its ability to interfere with cellular processes and induce apoptosis in cancer cells is of significant interest. Additionally, it may be used in the development of diagnostic tools for detecting specific biomarkers.
Industry
Industrially, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and catalysis.
Wirkmechanismus
The mechanism of action of [4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, inhibiting enzyme activity and disrupting cellular functions. The arsonic acid groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The diazenyl group may also participate in redox reactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid: Unique due to the presence of multiple iodine and arsonic acid groups.
[4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]phosphonic acid: Similar structure but with phosphonic acid groups instead of arsonic acid.
[4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]sulfonic acid: Contains sulfonic acid groups, offering different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of iodine and arsonic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C12H8As2I4N2O6 |
|---|---|
Molekulargewicht |
933.66 g/mol |
IUPAC-Name |
[4-[(4-arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid |
InChI |
InChI=1S/C12H8As2I4N2O6/c15-9-5(13(21,22)23)1-3-7(11(9)17)19-20-8-4-2-6(14(24,25)26)10(16)12(8)18/h1-4H,(H2,21,22,23)(H2,24,25,26) |
InChI-Schlüssel |
QQRRHHYHXPGZJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N=NC2=C(C(=C(C=C2)[As](=O)(O)O)I)I)I)I)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine](/img/structure/B15126061.png)
![3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate](/img/structure/B15126062.png)
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;hydrochloride](/img/structure/B15126069.png)
![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)




![2-[(1E,3E,5Z)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15126110.png)
![[4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B15126117.png)
![N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide](/img/structure/B15126128.png)

![Ethyl 7-(5-iodothiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15126134.png)
